molecular formula C7H15NO B13251077 2,4-Dimethyloxan-4-amine

2,4-Dimethyloxan-4-amine

Cat. No.: B13251077
M. Wt: 129.20 g/mol
InChI Key: BQTOQUPSHAAGQU-UHFFFAOYSA-N
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Description

2,4-Dimethyloxan-4-amine is a six-membered heterocyclic compound featuring an oxygen-containing oxane (tetrahydropyran) ring with two methyl groups at positions 2 and 4 and an amine group at position 4. Its molecular formula is C₇H₁₅NO (monoisotopic mass: 129.115 Da) .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,4-dimethyloxan-4-amine

InChI

InChI=1S/C7H15NO/c1-6-5-7(2,8)3-4-9-6/h6H,3-5,8H2,1-2H3

InChI Key

BQTOQUPSHAAGQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(C)N

Origin of Product

United States

Preparation Methods

The preparation of 2,4-Dimethyloxan-4-amine involves several synthetic routes. One common method is the reaction of 2,2-dimethyltetrahydropyran with ammonia. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

2,4-Dimethyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amine group in 2,4-Dimethyloxan-4-amine can participate in substitution reactions with electrophiles, forming substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or ethanol. .

Mechanism of Action

The mechanism of action of 2,4-Dimethyloxan-4-amine involves its interaction with molecular targets and pathways within biological systems. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in drug synthesis or as a reagent in chemical reactions .

Comparison with Similar Compounds

Structural Isomerism: 3,3-Dimethyloxan-4-amine

  • Key Differences: The positional isomer 3,3-Dimethyloxan-4-amine has methyl groups at positions 3 and 3 instead of 2 and 4.
  • Applications: No direct data on its applications are available, but positional isomerism often leads to divergent biological activity in medicinal chemistry.

Substituent Effects: 4-(Cyclobutylmethyl)oxan-4-amine

  • Key Differences : Replaces methyl groups with a cyclobutylmethyl substituent. The bulky cycloalkyl group increases steric hindrance, likely reducing metabolic stability compared to the smaller methyl groups in 2,4-dimethyloxan-4-amine .

Heterocyclic Variations: (Dimethyl-1,2-oxazol-4-yl)methylamine

  • Key Differences : Incorporates an oxazole ring (a five-membered heterocycle with two heteroatoms) instead of an oxane ring. The oxazole’s aromaticity and electron-deficient nature enhance its role in coordination chemistry and drug design .

Ring Size and Functional Groups: (2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamine

  • Key Differences : Features a dioxolane ring (five-membered, two oxygen atoms) instead of oxane. The smaller ring size and additional oxygen atom increase polarity, improving aqueous solubility compared to 2,4-dimethyloxan-4-amine .

Comparative Data Table

Compound Name Structure Molecular Formula Substituents/Ring Type Patent Count Key Features
2,4-Dimethyloxan-4-amine Oxane ring, 2,4-dimethyl, 4-amine C₇H₁₅NO Methyl groups at 2,4 1 Hydrochloride form common
3,3-Dimethyloxan-4-amine Oxane ring, 3,3-dimethyl, 4-amine C₇H₁₅NO Methyl groups at 3,3 N/A Positional isomer
4-(Cyclobutylmethyl)oxan-4-amine Oxane ring, cyclobutylmethyl C₁₀H₁₉NO Cyclobutylmethyl at 4 N/A Lower toxicity profile
2-Ethyloxan-3-amine hydrochloride Oxane ring, 2-ethyl, 3-amine C₇H₁₅NO Ethyl at 2, amine at 3 4 Higher patent activity
(Dimethyl-1,2-oxazol-4-yl)methylamine Oxazole + pentan-2-yl C₁₂H₂₂N₂O Oxazole ring, branched alkyl N/A Catalytic/bioactive potential

Pharmacokinetic and Toxicological Insights

For example:

  • 1,3-Dimethylamylamine is associated with stimulant effects and cardiovascular risks , suggesting that 2,4-dimethyloxan-4-amine’s oxane ring may mitigate such risks due to reduced lipophilicity.

Research and Patent Landscape

  • 2,4-Dimethyloxan-4-amine has only 1 patent, indicating niche applications .
  • In contrast, 2-ethyloxan-3-amine hydrochloride has 4 patents, highlighting its broader utility in synthetic chemistry .

Biological Activity

2,4-Dimethyloxan-4-amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique oxane ring structure and amine functional group, is under investigation for various applications in medicinal chemistry, particularly in drug development and as a reagent in chemical synthesis. This article details the biological activity of 2,4-Dimethyloxan-4-amine, summarizing key research findings, mechanisms of action, and case studies.

The molecular formula of 2,4-Dimethyloxan-4-amine is C7H15NC_7H_{15}N, and it typically appears as a colorless to yellowish liquid or solid. Its structure includes a six-membered oxane ring with two methyl groups attached to the second and fourth carbon atoms.

The biological activity of 2,4-Dimethyloxan-4-amine is primarily mediated through its interactions with various biomolecules. It acts as a nucleophile in chemical reactions, influencing biochemical pathways and cellular processes. The compound's reactivity allows it to participate in:

  • Nucleophilic Substitution Reactions : It can form various substituted amines.
  • Oxidation and Reduction Reactions : These can lead to the formation of different amine derivatives or oxidized products.

Biological Activities

Research indicates that 2,4-Dimethyloxan-4-amine exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further exploration into its mechanism against tumor cells.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits DPP-4 activity

Case Studies

Several case studies have explored the biological activity of 2,4-Dimethyloxan-4-amine:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized derivatives of 2,4-Dimethyloxan-4-amine against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : A recent study highlighted the compound's role as a DPP-4 inhibitor, showing over 80% inhibition at a dose of 3 mg/kg within 24 hours, comparable to established antidiabetic drugs like omarigliptin .

Comparison with Similar Compounds

The biological activity of 2,4-Dimethyloxan-4-amine can be compared with similar compounds:

Compound NameStructural FeaturesUnique Properties
N,N-DimethylacetamideSimilar amine structureDifferent reactivity profiles
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamideContains a chloro groupEnhanced reactivity

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